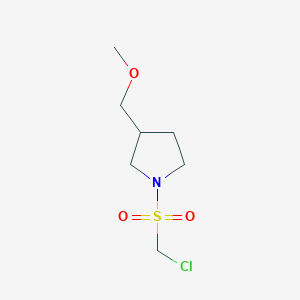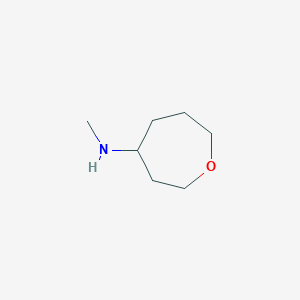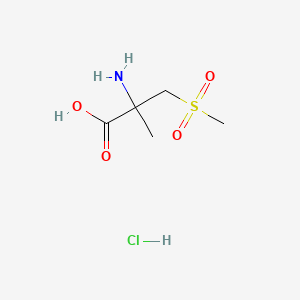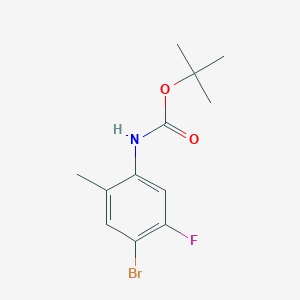![molecular formula C15H20ClNO4 B15303452 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylphenylacetic acid and tert-butyl carbamate.
Formation of Intermediate: The 2-chloro-4-methylphenylacetic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amide Formation: The acid chloride is then reacted with tert-butyl carbamate in the presence of a base such as triethylamine to form the Boc-protected amide.
Chiral Resolution: The racemic mixture of the Boc-protected amide can be resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation/Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate)
Oxidation/Reduction: Oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (sodium borohydride, lithium aluminum hydride)
Major Products Formed
Hydrolysis: Free amine derivative
Substitution: Substituted derivatives with various functional groups
Oxidation/Reduction: Oxidized or reduced forms of the compound
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: The compound can be used as a building block in the synthesis of peptides and peptidomimetics.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Modification: Utilized in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Explored for its therapeutic properties in various diseases.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science:
Mecanismo De Acción
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc protecting group can be selectively removed to expose the active amine, which can interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the chloro and methyl substituents on the aromatic ring.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid: Lacks the methyl substituent on the aromatic ring.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid: Lacks the chloro substituent on the aromatic ring.
Uniqueness
The presence of both chloro and methyl substituents on the aromatic ring of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid imparts unique chemical properties, such as altered reactivity and binding affinity, which can be advantageous in specific applications.
Propiedades
Fórmula molecular |
C15H20ClNO4 |
|---|---|
Peso molecular |
313.77 g/mol |
Nombre IUPAC |
(2R)-3-(2-chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-9-5-6-10(11(16)7-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Clave InChI |
PABBXIJXTAUCPC-GFCCVEGCSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






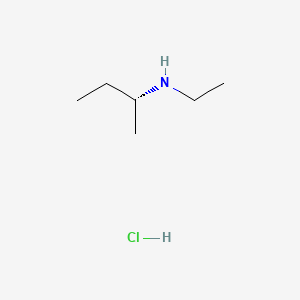

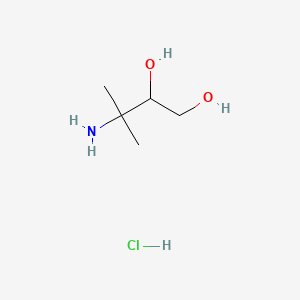
![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
